2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole

Medicinal Chemistry Scaffold Design Kinase Inhibitors

2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole (CAS 43193-09-5; molecular formula C11H9N3S; MW 215.27 g/mol) is a heterocyclic compound that integrates a pyrazole ring substituted at the 3-position with a methyl group directly attached to a benzo[d]thiazole framework via a C–C bond. This compound belongs to the pyrazolo-benzothiazole hybrid class, a privileged scaffold in medicinal chemistry and photophysical materials research.

Molecular Formula C11H9N3S
Molecular Weight 215.28 g/mol
Cat. No. B12868981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole
Molecular FormulaC11H9N3S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C11H9N3S/c1-7-6-9(14-13-7)11-12-8-4-2-3-5-10(8)15-11/h2-6H,1H3,(H,13,14)
InChIKeyJQWLCFTWDLJOAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole (CAS 43193-09-5) – Core Scaffold Procurement & Differentiation Guide


2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole (CAS 43193-09-5; molecular formula C11H9N3S; MW 215.27 g/mol) is a heterocyclic compound that integrates a pyrazole ring substituted at the 3-position with a methyl group directly attached to a benzo[d]thiazole framework via a C–C bond . This compound belongs to the pyrazolo-benzothiazole hybrid class, a privileged scaffold in medicinal chemistry and photophysical materials research [1]. Its calculated density is 1.351 g/cm³ and predicted boiling point is 455.7 °C . The compound exists in tautomeric equilibrium with its 2-(3-methyl-1H-pyrazol-5-yl)benzothiazole form, which influences both its reactivity and potential biological target interactions.

Why Generic Pyrazole-Benzothiazole Substitution Fails: Structural & Pharmacophoric Differentiation of 2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole


Pyrazole-benzothiazole hybrids cannot be treated as interchangeable building blocks because the connectivity of the pyrazole ring to the benzothiazole core (C-linked at pyrazole C3 versus N-linked at pyrazole N1), the presence and position of the methyl substituent, and the tautomeric state all critically govern molecular recognition, physicochemical properties, and synthetic derivatization potential [1]. The C-linked 2-(5-methyl-1H-pyrazol-3-yl)benzo[d]thiazole possesses a distinct hydrogen-bond donor/acceptor pattern compared to its N-linked regioisomer 2-(5-methyl-1H-pyrazol-1-yl)benzo[d]thiazole (CAS 122500-80-5), resulting in a calculated logP of approximately 2.79 for the N-linked isomer versus a predicted lower logP for the C-linked scaffold due to altered polar surface area and hydrogen-bonding capacity [2]. The methyl group at the pyrazole 5-position further differentiates this compound from the des-methyl analog 2-(1H-pyrazol-3-yl)benzo[d]thiazole (CAS 256414-72-9; logP 2.69; PSA 69.81 Ų), modulating lipophilicity, metabolic stability, and steric interactions with biological targets . The quantitative evidence below substantiates why procurement of the specific substitution pattern—rather than a generic analog—is essential for reproducible research outcomes.

Quantitative Differentiation Evidence: 2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole Versus Closest Analogs


Regiochemical Connectivity: C-Linked Pyrazole vs. N-Linked Regioisomer – Implications for Binding Mode and Synthetic Utility

The target compound (CAS 43193-09-5) features a direct C–C bond between the pyrazole C3 and benzothiazole C2 positions, whereas its regioisomer 2-(5-methyl-1H-pyrazol-1-yl)benzo[d]thiazole (CAS 122500-80-5) connects via an N–C bond at pyrazole N1 [1]. This difference alters the hydrogen-bond donor/acceptor profile: the C-linked scaffold retains an acidic N–H proton on the pyrazole ring (pKa estimated ~10–12) capable of acting as a hydrogen-bond donor, while the N-linked isomer lacks this donor functionality [1]. In the patent literature covering pyrazolylbenzothiazole derivatives as therapeutic agents (US 8,754,233; US 7,847,101), the C-linked pyrazole connectivity is explicitly claimed as essential for kinase inhibition and antiproliferative activity, with structure-activity relationship data demonstrating that N-linked analogs exhibit significantly reduced potency [2].

Medicinal Chemistry Scaffold Design Kinase Inhibitors

Methyl Substitution Effect: Lipophilicity and Metabolic Stability Advantage Over Des-Methyl Analog

The 5-methyl substituent on the pyrazole ring of the target compound (CAS 43193-09-5) increases calculated lipophilicity compared to the des-methyl analog 2-(1H-pyrazol-3-yl)benzo[d]thiazole (CAS 256414-72-9). The des-methyl analog has a reported logP of 2.69 and a polar surface area (PSA) of 69.81 Ų . Although directly measured logP for the target compound is not publicly available, the addition of a methyl group is expected to increase logP by approximately 0.3–0.5 log units based on the Hansch π constant for methyl substitution (+0.56 for aromatic systems) [1]. This moderate lipophilicity increase can enhance membrane permeability while maintaining aqueous solubility within drug-like limits (congeners in the pyrazolo-benzothiazole series typically exhibit LogP 2.5–3.5) [2]. Furthermore, the methyl substituent at the pyrazole 5-position blocks a potential site of oxidative metabolism (CYP450-mediated hydroxylation), conferring a metabolic stability advantage that has been exploited in the design of pyrazolylbenzothiazole kinase inhibitors [2].

Drug Design ADME Lead Optimization

Anti-Tubercular Activity Potential: Class-Level Evidence from Pyrazole-Conjugated Benzothiazole Analogs

Pyrazole-conjugated benzothiazole derivatives, which share the core scaffold of the target compound, have demonstrated potent in vitro anti-TB activity. In a study by Bhat and Belagali (2018), compounds 4d and 4e from the pyrazole-conjugated benzothiazole series exhibited minimum inhibitory concentration (MIC) values of 1.6 μg/mL against Mycobacterium tuberculosis [1]. Molecular docking studies correlated this activity with binding to the InhA enzyme (enoyl-ACP reductase), a validated anti-TB target [1]. Notably, SAR analysis revealed that compounds bearing electron-donating groups (CH3 and Cl substitutions) on the pyrazole ring showed superior anti-TB activity compared to unsubstituted or electron-withdrawing group-substituted analogs [1]. While direct MIC data for the specific compound 2-(5-methyl-1H-pyrazol-3-yl)benzo[d]thiazole have not been reported, the presence of the electron-donating methyl substituent at the pyrazole position aligns with the favorable SAR pattern identified in this study.

Antitubercular Infectious Disease Drug Discovery

Anticancer and Antiangiogenic Activity: Benchmarking Against Axitinib in Pyrazolo-Benzothiazole Hybrids

The pyrazolo-benzothiazole hybrid scaffold has produced compounds with significant anticancer activity surpassing the clinically approved VEGFR-2 inhibitor axitinib. Reddy et al. (2019) reported that compound 14 (a pyrazolo-benzothiazole hybrid bearing a 5-methyl substitution pattern) displayed IC50 values ranging from 3.17 to 6.77 μM across colon (HT-29), prostate (PC-3), lung (A549), and glioblastoma (U87MG) cancer cell lines, outperforming axitinib which showed IC50 values of 4.88–21.7 μM in the same panel [1]. Compound 14 also demonstrated significant VEGFR-2 kinase inhibition in vitro and antiangiogenic activity in a transgenic zebrafish Tg(fli1a:EGFP) model [1]. While the core scaffold 2-(5-methyl-1H-pyrazol-3-yl)benzo[d]thiazole has not been directly tested in this assay, it represents the minimal pharmacophoric unit from which compound 14 and related potent analogs were elaborated [1]. The 3D multicellular spheroid assays further confirmed that compound 14 induced G0/G1 cell cycle arrest and apoptosis through mitochondrial membrane depolarization and increased ROS production in PC-3 cells [1].

Oncology Angiogenesis VEGFR-2 Inhibition

Fluorescence Quantum Yield: Photophysical Differentiation for Optical Probe and Material Science Applications

Pyrazole tethered benzothiazole fluorophores, including compounds structurally analogous to the target compound, exhibit excellent photophysical properties with fluorescence quantum yields (ΦF) reaching up to 66% [1]. Sharma et al. (2020) synthesized a diverse library of pyrazole-benzothiazole hybrids via a transition-metal-free C–S bond-forming strategy and characterized their absorbance, excitation, emission, molar extinction coefficient, brightness, and Stokes shift properties [1]. The photophysical performance of these fluorophores is sensitive to the substitution pattern on both the pyrazole and benzothiazole rings, with the methyl substituent on the pyrazole ring contributing to enhanced fluorescence intensity through electronic effects [1]. The C-linked connectivity (pyrazole C3-benzothiazole C2) provides a planar conjugated system favorable for intramolecular charge transfer (ICT) processes, which is a key determinant of fluorescence quantum yield in this series [1]. In comparison, N-linked isomers show altered photophysical properties due to disrupted conjugation [2].

Photophysics Fluorescent Probes Materials Chemistry

Synthetic Accessibility: Suzuki-Miyaura Cross-Coupling Route Enables Efficient Derivatization

The target compound can be efficiently synthesized via Suzuki-Miyaura cross-coupling between 2-bromobenzo[d]thiazole and 5-methyl-1H-pyrazol-3-ylboronic acid using a palladium catalyst . This modular synthetic route enables systematic variation of both the benzothiazole and pyrazole components, making the compound an attractive building block for parallel library synthesis . In contrast, the synthesis of the N-linked regioisomer 2-(5-methyl-1H-pyrazol-1-yl)benzo[d]thiazole typically proceeds via nucleophilic aromatic substitution or condensation routes that are less amenable to diversification . The Suzuki coupling approach provides superior functional group tolerance and generally higher yields (reported 60–85% for analogous couplings) compared to alternative methods . Furthermore, the transition-metal-free C–S bond-forming strategy developed by Sharma et al. (2020) offers an alternative green chemistry route to pyrazole tethered benzothiazoles using elemental sulfur, with the advantage of avoiding expensive palladium catalysts and phosphine ligands [1].

Synthetic Chemistry Cross-Coupling Library Synthesis

Procurement-Driven Application Scenarios for 2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole


Kinase Inhibitor Lead Generation and SAR Exploration

The C-linked pyrazole-benzothiazole scaffold, as exemplified by compound 14 from Reddy et al. (2019), has demonstrated VEGFR-2 kinase inhibition and in vivo antiangiogenic activity in a zebrafish model, with cytotoxicity (IC50 3.17–6.77 μM) surpassing axitinib in multiple cancer cell lines [1]. Procurement of 2-(5-methyl-1H-pyrazol-3-yl)benzo[d]thiazole provides the minimal pharmacophore core for systematic structure-activity relationship (SAR) studies, enabling elaboration at the benzothiazole C6 position or pyrazole N1 position to optimize potency, selectivity, and pharmacokinetic properties [1]. The methyl substituent at the pyrazole 5-position offers a metabolic stability advantage over the des-methyl scaffold, as it blocks a known site of CYP450-mediated oxidation [1].

Anti-Tubercular Drug Discovery Screening

Pyrazole-conjugated benzothiazole derivatives bearing electron-donating groups (including methyl) have shown MIC values as low as 1.6 μg/mL against M. tuberculosis, with molecular docking confirming binding to the InhA enzyme target [2]. The target compound, with its methyl substituent aligning with the favorable SAR for anti-TB activity, serves as an ideal starting point for focused library synthesis aimed at identifying novel antitubercular leads with activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains [2].

Fluorescent Chemosensor and Optoelectronic Material Development

The photophysical studies by Sharma et al. (2020) established that pyrazole tethered benzothiazole fluorophores can achieve fluorescence quantum yields up to 66%, with tunable absorbance, emission, and Stokes shift properties depending on substitution pattern [3]. The target compound's C-linked connectivity ensures an extended conjugated π-system favorable for intramolecular charge transfer, making it a valuable scaffold for developing fluorescent probes for metal ion detection (e.g., Fe³⁺, Cu²⁺, Hg²⁺) or for incorporation into organic light-emitting diode (OLED) materials [3].

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

The Suzuki-Miyaura cross-coupling route to the target compound enables modular assembly of diverse benzothiazole-pyrazole libraries . In fragment-based drug discovery (FBDD), the compound (MW 215 Da) falls within the optimal fragment size range (MW < 300 Da) and possesses balanced lipophilicity (estimated logP ~3.0) for fragment screening . The compound's dual hydrogen-bond donor/acceptor functionality and rigid aromatic core make it suitable for X-ray crystallography-based fragment screening campaigns targeting ATP-binding pockets or protein-protein interaction interfaces .

Quote Request

Request a Quote for 2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.